molecular formula C14H16I3NO4 B13788163 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid CAS No. 24340-17-8

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid

Cat. No.: B13788163
CAS No.: 24340-17-8
M. Wt: 642.99 g/mol
InChI Key: HGDMQJNIQBHJNL-UHFFFAOYSA-N
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Description

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound that features a valeric acid backbone with a triiodophenoxy group and an N-methylacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative to introduce the triiodo group. This is followed by the attachment of the N-methylacetamido group through an amide bond formation. The final step involves the esterification or amidation of valeric acid to the iodophenoxy intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.

    Substitution: Halogen atoms (iodine) can be substituted with other groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce deiodinated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Could be explored for use in diagnostic imaging or as a therapeutic agent due to its iodine content.

    Industry: May be used in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid would depend on its specific application. In biological systems, the iodine atoms could interact with thyroid hormones or enzymes involved in iodine metabolism. The N-methylacetamido group might influence the compound’s binding affinity to certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    Triiodothyronine (T3): A thyroid hormone with three iodine atoms, similar in its iodine content.

    Iodinated Contrast Agents: Used in medical imaging, these compounds also contain multiple iodine atoms.

Uniqueness

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

24340-17-8

Molecular Formula

C14H16I3NO4

Molecular Weight

642.99 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]pentanoic acid

InChI

InChI=1S/C14H16I3NO4/c1-4-5-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(3)7(2)19/h6,10H,4-5H2,1-3H3,(H,20,21)

InChI Key

HGDMQJNIQBHJNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I

Origin of Product

United States

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